![molecular formula C16H14N2O3S2 B2902586 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 923178-63-6](/img/structure/B2902586.png)
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to the arrest of the cell cycle and eventually cell death. It is believed that the compound binds to the colchicine site of tubulin, which is responsible for the polymerization of microtubules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound exhibits potent cytotoxic activity against cancer cells, which is attributed to its inhibition of tubulin polymerization. In addition, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. However, its effects on normal cells are yet to be fully elucidated.
実験室実験の利点と制限
One of the advantages of 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is its potent cytotoxic activity against cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. In addition, its effects on normal cells are yet to be fully elucidated, which can limit its potential applications.
将来の方向性
There are several future directions for the study of 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole. One of the potential directions is the development of more efficient synthesis methods that can overcome the limitations of the current methods. Another direction is the study of its effects on normal cells, which can provide insights into its potential applications in the treatment of various diseases. Furthermore, the development of analogs with improved solubility and potency can also be a potential direction for future research.
合成法
The synthesis of 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 2-aminobenzyl mercaptan and 4-(methylsulfonyl)benzohydrazide in the presence of acetic acid and polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the target compound.
科学的研究の応用
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole has shown promising results in various scientific research applications. One of the potential applications is in the field of medicinal chemistry, where it has been studied for its anticancer activity. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that the mechanism of action involves the inhibition of tubulin polymerization, which is essential for cell division.
特性
IUPAC Name |
2-benzylsulfanyl-5-(4-methylsulfonylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-23(19,20)14-9-7-13(8-10-14)15-17-18-16(21-15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCOAPTXOYMIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

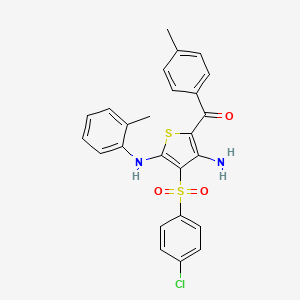
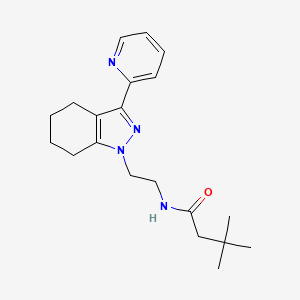
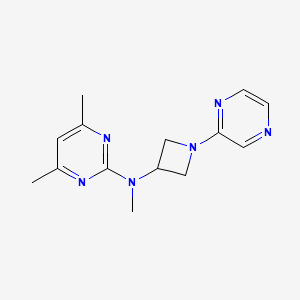

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902507.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2902510.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2902513.png)
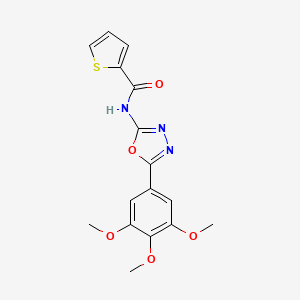
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2902515.png)
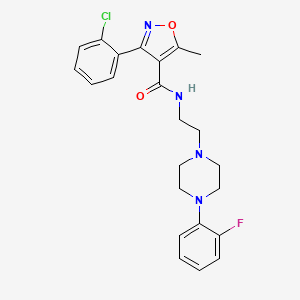
![4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2902520.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide](/img/structure/B2902521.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2902525.png)